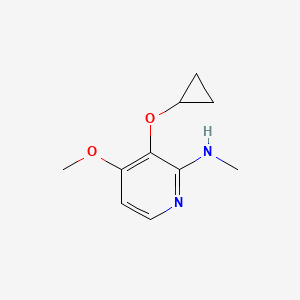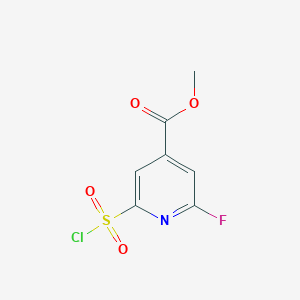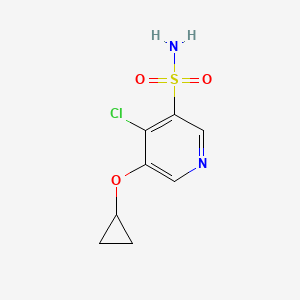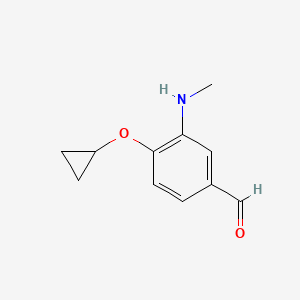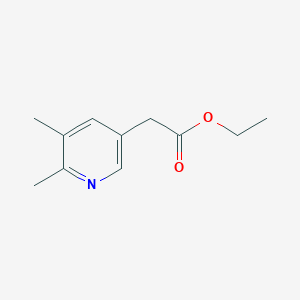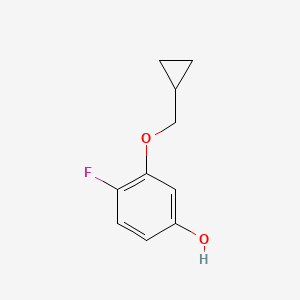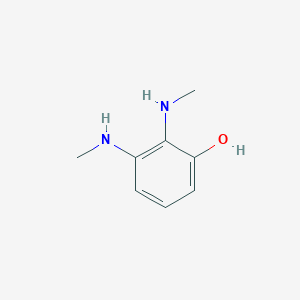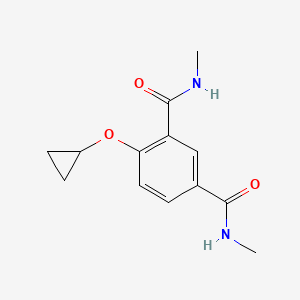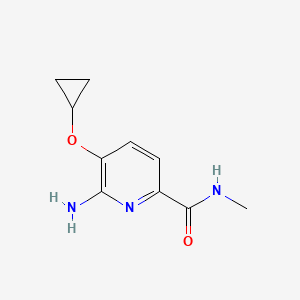![molecular formula C8H8ClNO2 B14834661 1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone is an organic compound with a pyridine ring substituted with a chloromethyl group and a hydroxyl group
Vorbereitungsmethoden
The synthesis of 1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone typically involves the chloromethylation of a pyridine derivative. One efficient method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide in dichloromethane . This method provides good yields under mild conditions. Industrial production methods may involve similar chloromethylation reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new C-N or C-S bonds.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone include other chloromethyl-substituted pyridines and hydroxypyridines. Compared to these compounds, this compound is unique due to the specific positioning of the chloromethyl and hydroxyl groups, which can influence its reactivity and biological activity. Examples of similar compounds include 2-chloromethylpyridine and 5-hydroxypyridine.
Eigenschaften
Molekularformel |
C8H8ClNO2 |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
1-[2-(chloromethyl)-5-hydroxypyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-2-6(3-9)10-4-8(7)12/h2,4,12H,3H2,1H3 |
InChI-Schlüssel |
PDCDJLSSVFXWCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=NC(=C1)CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


